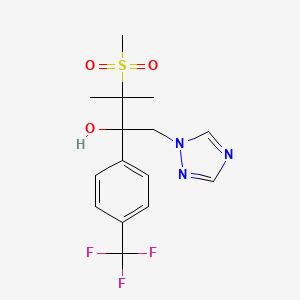![molecular formula C22H26N2O2S B2528705 1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2034360-79-5](/img/structure/B2528705.png)
1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a phenyloxane ring, a thieno[3,2-c]pyridine moiety, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multiple steps, including the formation of the phenyloxane ring, the thieno[3,2-c]pyridine moiety, and the azetidine ring. The following is a general outline of the synthetic route:
Formation of the Phenyloxane Ring: The phenyloxane ring can be synthesized through a cyclization reaction involving a phenyl-substituted oxirane and a suitable nucleophile.
Synthesis of the Thieno[3,2-c]pyridine Moiety:
Construction of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be employed to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems. It can be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties. It could be used in the development of new drugs for various medical conditions.
Industry: The compound’s unique chemical properties may make it useful in industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to interact with multiple targets, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(4-phenyloxane-4-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine: shares structural similarities with other compounds that contain phenyloxane, thieno[3,2-c]pyridine, or azetidine rings. Examples of similar compounds include:
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical properties and potential applications. The presence of the phenyloxane ring, thieno[3,2-c]pyridine moiety, and azetidine ring in a single molecule makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(22(8-11-26-12-9-22)18-4-2-1-3-5-18)24-15-19(16-24)23-10-6-20-17(14-23)7-13-27-20/h1-5,7,13,19H,6,8-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJAOGRRNJHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
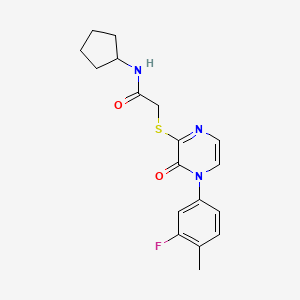

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-(3-{5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2528626.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)

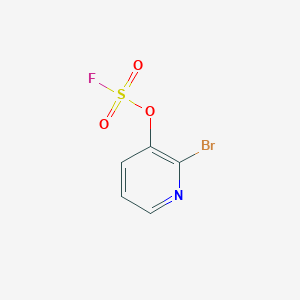

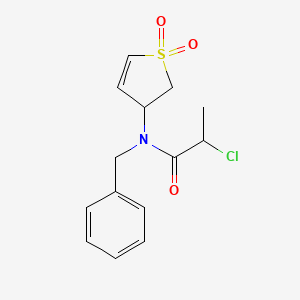
![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
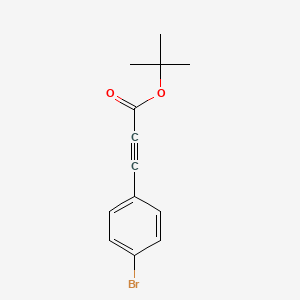
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
